nNOS Inhibition Potency and Mechanism
ADMA is a potent, noncompetitive inhibitor of recombinant rat nNOS, with a Ki of 0.4 μM and an IC50 of 1.5 μM. In contrast, L-NMMA is a less potent, competitive inhibitor of the same isoform, with a Ki of 0.65 μM [1]. This fundamental mechanistic difference is critical for experimental design, as noncompetitive inhibition by ADMA cannot be overcome by increasing substrate (L-arginine) concentration.
| Evidence Dimension | Inhibition of recombinant rat nNOS activity |
|---|---|
| Target Compound Data | Ki = 0.4 μM; IC50 = 1.5 μM (noncompetitive) |
| Comparator Or Baseline | L-NMMA: Ki = 0.65 μM (competitive) |
| Quantified Difference | ADMA is 1.6-fold more potent based on Ki; fundamentally different inhibition mechanism (noncompetitive vs. competitive). |
| Conditions | Recombinant rat nNOS enzymatic assay. |
Why This Matters
Selecting ADMA over L-NMMA provides a noncompetitive inhibition mechanism that is insensitive to local L-arginine fluctuations, ensuring consistent NOS blockade in cell-based or in vivo models where substrate concentration is variable.
- [1] Kielstein A, Tsikas D, Galloway GP, Mendelson JE. Asymmetric dimethylarginine (ADMA)—A modulator of nociception in opiate tolerance and addiction? Nitric Oxide. 2007;17(2):55-59. doi:10.1016/j.niox.2007.05.005. View Source
